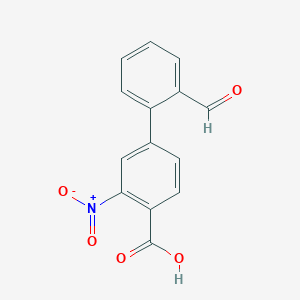
4-(3-Formylphenyl)-3-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Formylphenyl)-3-methoxybenzoic acid, or 3FMBA, is a widely studied organic compound with a variety of applications in scientific research. It is a phenolic acid derivative with a molecular weight of 206.27 g/mol and a melting point of 153-155°C. 3FMBA is found in many plants, including the bark of the Chinese medicinal herb, Astragalus membranaceus, and has been used in traditional Chinese medicine for centuries. In modern scientific research, 3FMBA has been used as a reagent for the synthesis of various compounds, as well as for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
3FMBA is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 4-hydroxybenzaldehyde, 3-methoxybenzoyl chloride, and 3-methoxybenzoyloxybenzaldehyde. 3FMBA has also been studied for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties. It has been used to study the regulation of gene expression, as well as its effects on cell proliferation and apoptosis.
Wirkmechanismus
The exact mechanism of action of 3FMBA is still not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) and by inhibiting the production of ROS by enzymes such as NADPH oxidases. It is also thought to act as an anti-inflammatory by modulating the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3FMBA has been studied for its potential therapeutic effects in various biochemical and physiological processes. Studies have shown that it can reduce oxidative stress, inhibit cell proliferation, and induce apoptosis. It has also been shown to have anti-inflammatory effects, as well as to modulate the expression of various genes involved in inflammation and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3FMBA in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable, making it suitable for long-term storage. However, there are some limitations to using 3FMBA in laboratory experiments, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
Given its potential therapeutic effects, there are many possible future directions for the use of 3FMBA in scientific research. These include further studies on its antioxidant and anti-inflammatory properties, as well as its potential use in the treatment of various diseases. Other possible future directions include the development of new synthesis methods for 3FMBA, as well as the development of new compounds based on 3FMBA.
Synthesemethoden
3FMBA can be synthesized from 4-hydroxybenzaldehyde and 3-methoxybenzoyl chloride in two steps. First, 4-hydroxybenzaldehyde is reacted with 3-methoxybenzoyl chloride in aqueous sodium hydroxide to form 3-methoxybenzoyloxybenzaldehyde. This is then reacted with sodium nitrite and hydrochloric acid to form 3FMBA. This method of synthesis is cost-effective and produces a high yield of 3FMBA in a short amount of time.
Eigenschaften
IUPAC Name |
4-(3-formylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-8-12(15(17)18)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDPOAMUFKGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688880 |
Source


|
| Record name | 3'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-38-6 |
Source


|
| Record name | 3'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














